CK2 Inhibitor 4 Exhibits Micromolar Potency, Distinct from Sub-Nanomolar Clinical Candidate CX-4945
CK2 inhibitor 4 demonstrates a moderate inhibitory potency with an IC50 value of 3.8 μM in a cell-free enzymatic assay. In stark contrast, the clinical-stage CK2 inhibitor CX-4945 (silmitasertib) exhibits an IC50 of 0.001 μM (1 nM) in a comparable enzymatic assay . This represents an approximately 3800-fold difference in potency. The lower potency of CK2 inhibitor 4 makes it a distinct tool for probing the biological consequences of partial versus complete CK2 inhibition .
| Evidence Dimension | CK2 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 3.8 μM |
| Comparator Or Baseline | CX-4945 (Silmitasertib): 0.001 μM (1 nM) |
| Quantified Difference | ~3800-fold less potent |
| Conditions | Cell-free CK2 kinase activity assay |
Why This Matters
The substantial potency gap defines CK2 inhibitor 4 as a tool for studying partial inhibition effects, whereas CX-4945 is suited for near-complete target suppression.
- [1] Ostrynska OV, Balanda AO, Bdzhola VG, Golub AG, Kotey IM, Kukharenko OP, et al. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. Eur J Med Chem. 2016 Jun 10;115:148-60. View Source
